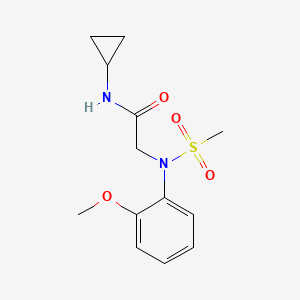
N~1~-cyclopropyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-1-cyclopropyl-N-2-(2-methoxyphenyl)-N-2-(methylsulfonyl)glycinamide" appears to be a complex molecule with potential relevance in chemical synthesis and molecular studies. Research on related compounds focuses on the synthesis of cyclopropane derivatives, the analysis of molecular structures, and the exploration of chemical and physical properties.
Synthesis Analysis
Research on asymmetric cyclopropanations provides insights into the synthesis of functionalized cyclopropanes, highlighting the importance of catalysts and carbenoid structures for achieving high levels of enantioselectivity (Davies et al., 1996). This process is crucial for the synthesis of cyclopropyl-containing compounds.
Molecular Structure AnalysisStudies on polysulfonylamines and disulfonylamines, including their synthesis and crystal structure analysis, offer a foundation for understanding the molecular structures of compounds with sulfonyl groups (Schaper et al., 2001). These insights are relevant for the structural analysis of "N-1-cyclopropyl-N-2-(2-methoxyphenyl)-N-2-(methylsulfonyl)glycinamide."
Chemical Reactions and Properties
The Pummerer rearrangement of cyclopropyl(methoxy)phenylsulfonium salts, leading to specific cyclopropane derivatives, showcases the type of chemical reactions relevant to synthesizing and modifying cyclopropyl and methoxyphenyl components (Bhupathy & Cohen, 1987).
Scientific Research Applications
Synthetic Applications and Chemical Properties
Development of Synthetic Equivalents for Tetrahydroisoquinoline Frameworks : A study by Kommidi, Balasubramaniam, and Aidhen (2010) introduced synthetic equivalents based on Weinreb amide (WA) functionality for the synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, highlighting the compound's role in facilitating the synthesis of complex nitrogen-containing heterocycles (Harikrishna Kommidi, Sivaraman Balasubramaniam, I. Aidhen, 2010).
Influence on Kinetics and Mechanism of Cyclization Reactions : Sedlák et al. (1997) investigated the cyclization reactions of N-methyl-N’-(2-methoxycarbonylphenyl)sulfamide and related compounds, demonstrating the compound's effect on the kinetics and mechanism of formation of specific cyclic structures (M. Sedlák, J. Kaválek, V. Macháček, V. Štěrba, 1997).
Cyclopropanation Reactions : Research by Davies, Bruzinski, Lake, Kong, and Fall (1996) explored the rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, indicating the compound's utility in enantioselective synthesis of cyclopropane derivatives, showcasing its significance in organic synthesis (H. Davies, Paul R. Bruzinski, D. H. Lake, A. N. Kong, M. J. Fall, 1996).
Biological Activities
Osteoclastogenesis and Bone Loss Prevention : A study by Cho et al. (2020) revealed that a novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), which shares structural similarities, inhibited osteoclast differentiation and prevented bone loss in an ovariectomized mouse model, indicating potential therapeutic applications in treating postmenopausal osteoporosis (Eunjin Cho, Zhihao Chen, Mina Ding, Jihyoun Seong, Sunwoo Lee, Sang‐Hyun Min, D. Choi, Tae-Hoon Lee, 2020).
Stability of Antidote Drug Combinations : Clair et al. (2000) conducted a stability study on a new antidote combination for organophosphate poisoning, showcasing the chemical stability and potential application in emergency medical treatments (P. Clair, K. Wiberg, I. Granelli, I. Carlsson Bratt, G. Blanchet, 2000).
properties
IUPAC Name |
N-cyclopropyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-12-6-4-3-5-11(12)15(20(2,17)18)9-13(16)14-10-7-8-10/h3-6,10H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNNFVBLPGSYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6793308 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)
![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)

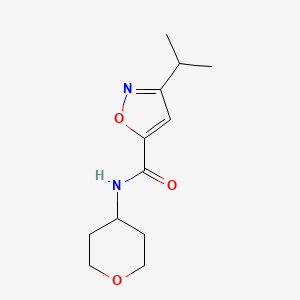

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)
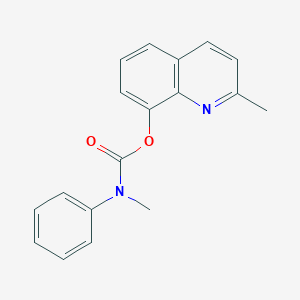
![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)
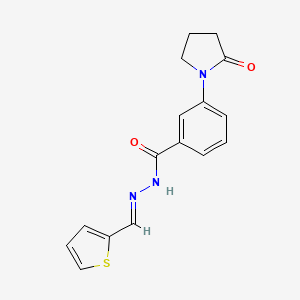
![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
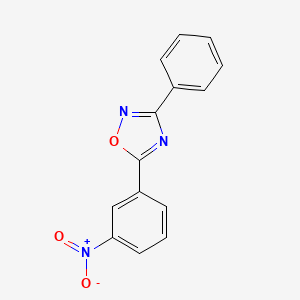
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)